cis-4-(Boc-aminomethyl)cyclohexylamine

Description

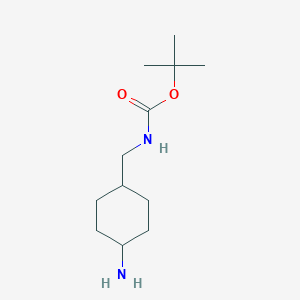

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(4-aminocyclohexyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMYZMWDTDJTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619358 | |

| Record name | tert-Butyl [(4-aminocyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296270-94-5, 192323-07-2 | |

| Record name | 1,1-Dimethylethyl N-[(4-aminocyclohexyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=296270-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(4-aminocyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cis 4 Boc Aminomethyl Cyclohexylamine

The synthesis of cis-4-(Boc-aminomethyl)cyclohexylamine is primarily challenged by the need to control the stereochemistry at the 1 and 4 positions of the cyclohexane (B81311) ring. Several strategies can be employed, often starting from precursors that either pre-establish the cis configuration or allow for its selective formation or isolation.

One common approach is the catalytic hydrogenation of an aromatic precursor. For instance, a suitably substituted benzene (B151609) ring can be reduced to a cyclohexane ring. This process typically yields a mixture of cis and trans isomers, necessitating a subsequent separation step. A key advantage of this method is the availability of diverse aromatic starting materials.

Another versatile strategy is the reductive amination of a 4-substituted cyclohexanone (B45756). google.com This two-step process involves the reaction of a cyclohexanone with an amine to form an imine or enamine, which is then reduced to the target cyclohexylamine (B46788). google.com The choice of reducing agent and reaction conditions can influence the cis/trans ratio of the final product.

A third approach involves the chemical modification of a starting material that already possesses the desired cis-1,4-disubstituted cyclohexane core. This avoids the generation of stereoisomers late in the synthesis. For example, starting with a compound like cis-4-(aminomethyl)cyclohexanecarboxylic acid, the carboxylic acid group can be converted to a primary amine while the existing aminomethyl group is protected with a tert-butoxycarbonyl (Boc) group.

Below is a table summarizing potential synthetic routes:

| Method | Starting Material (Example) | Key Reagents & Conditions | Principle |

| Catalytic Hydrogenation | 4-(Boc-aminomethyl)aniline | H₂, Rh/C or RuO₂ catalyst, high pressure | Reduction of the aromatic ring to a cyclohexane ring, typically forms a cis/trans mixture that requires separation. |

| Reductive Amination | tert-butyl (4-oxocyclohexylmethyl)carbamate | NH₃, H₂, Raney Nickel or Pt catalyst | Reaction of a ketone with ammonia (B1221849) to form an imine, followed by catalytic hydrogenation to the amine. Stereoselectivity can be variable. google.com |

| Modification of cis-Precursor | cis-4-(hydroxymethyl)cyclohexylamine | 1. Boc₂O 2. Mesylation/Tosylation 3. Azide substitution (NaN₃) 4. Reduction (e.g., H₂/Pd-C) | Stepwise functional group interconversion on a pre-existing cis-cyclohexane scaffold to build the target molecule. |

Isolation and Purification Techniques for Cis 4 Boc Aminomethyl Cyclohexylamine

The isolation and purification of cis-4-(Boc-aminomethyl)cyclohexylamine are critical for obtaining a product with high isomeric purity. The choice of technique depends on the nature of the impurities, particularly the presence of the corresponding trans isomer.

Column Chromatography is a widely used method for separating cis and trans isomers of substituted cyclohexanes. The separation is based on the differential adsorption of the isomers onto a stationary phase (commonly silica (B1680970) gel). The slightly different polarities and three-dimensional shapes of the cis and trans isomers cause them to travel through the column at different rates when a suitable solvent system (eluent) is used, allowing for their separate collection.

Recrystallization is another powerful technique, especially for separating diastereomeric salts. A patent for a related compound, cis-4-methylcyclohexylamine, demonstrates that recrystallization is effective in obtaining high-purity cis isomers from a cis/trans mixture. google.com The target amine can be reacted with a chiral or achiral acid to form a salt. The different crystal packing efficiencies of the cis and trans salts can lead to one isomer crystallizing preferentially from a suitable solvent, leaving the other in the solution. google.comgoogle.com After separation, the pure salt is treated with a base to liberate the free amine.

The purity of the final product is typically verified using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the cis and trans isomers.

The following table details common purification methods:

| Technique | Principle | Application |

| Column Chromatography | Differential adsorption of isomers on a stationary phase (e.g., silica gel) based on polarity and shape. | Effective for separating cis/trans isomers and removing other reaction byproducts. |

| Recrystallization (via Salt Formation) | Fractional crystallization based on the different solubilities and crystal lattice energies of the diastereomeric or geometric salts of the cis and trans isomers. google.comgoogle.com | Highly effective for large-scale purification and achieving very high isomeric purity. |

| Distillation | Separation based on differences in boiling points. | Generally less effective for separating cis/trans cyclohexane (B81311) isomers due to their often similar boiling points, but can be used to remove volatile or non-volatile impurities. |

Stereochemical Considerations and Isomerism in Cyclohexylamine Derivatives

Conformational Analysis of cis-4-(Boc-aminomethyl)cyclohexylamine

The non-planar nature of the cyclohexane (B81311) ring is central to the stereochemistry of its derivatives. The ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). For this compound, the "cis" designation indicates that the aminomethyl and amine groups are on the same side of the cyclohexane ring.

The molecule exists as a dynamic equilibrium between two interconverting chair conformations. In a 1,4-disubstituted cis-isomer, one substituent must be in an axial position while the other is in an equatorial position. The two possible chair conformations for the cis-isomer are therefore (axial-NH₂, equatorial-CH₂NHBoc) and (equatorial-NH₂, axial-CH₂NHBoc).

The conformational equilibrium is dictated by the steric bulk of the substituents. Larger groups preferentially occupy the more spacious equatorial position to avoid 1,3-diaxial interactions, which are destabilizing steric clashes with other axial hydrogens. The tert-butoxycarbonyl (Boc) protected aminomethyl group (-CH₂NHBoc) is significantly larger than the amino group (-NH₂). Consequently, the conformation where the -CH₂NHBoc group is in the equatorial position and the -NH₂ group is in the axial position is energetically favored and represents the major conformer at equilibrium.

Table 1: Conformational Preference in this compound

| Conformer | -NH₂ Position | -CH₂NHBoc Position | Relative Energy | Population at Equilibrium |

|---|---|---|---|---|

| A (Major) | Axial | Equatorial | Lower | Predominant |

| B (Minor) | Equatorial | Axial | Higher | Minor |

Diastereomeric Relationships: cis- vs. trans- Isomers

This compound has a diastereomeric relationship with its trans-isomer. Diastereomers are stereoisomers that are not mirror images of each other and, as a result, have different physical and chemical properties. The key distinction lies in the relative orientation of the two substituents on the cyclohexane ring.

In the cis-isomer, both substituents are on the same face of the ring, leading to an axial/equatorial (or equatorial/axial) arrangement in the chair conformation. In contrast, the trans-isomer has its substituents on opposite faces of the ring. This allows for a diequatorial arrangement in its most stable chair conformation, where both the bulky -CH₂NHBoc group and the -NH₂ group occupy equatorial positions. This diequatorial conformation minimizes steric strain significantly, making the trans-isomer the thermodynamically more stable of the two diastereomers.

This difference in stereochemistry leads to distinct physical properties, which can be exploited for their separation.

Table 2: Comparison of cis- and trans-4-(Boc-aminomethyl)cyclohexylamine Isomers

| Property | cis-Isomer | trans-Isomer |

|---|---|---|

| Substituent Orientation | Same side of the ring | Opposite sides of the ring |

| Most Stable Conformation | Axial/Equatorial | Diequatorial |

| Thermodynamic Stability | Less stable | More stable |

| Physical Properties | Different melting point, boiling point, solubility, and chromatographic retention times compared to the trans-isomer. | Different physical properties compared to the cis-isomer. |

Enantiomeric Purity and Chiral Resolution Techniques

Since the two substituents at the C1 and C4 positions are different (-NH₂ and -CH₂NHBoc), the this compound molecule lacks a plane of symmetry and is therefore chiral. It exists as a pair of enantiomers (non-superimposable mirror images). For applications in pharmaceuticals, it is often necessary to isolate a single enantiomer, as different enantiomers can have vastly different biological activities. The separation of this racemic mixture into its constituent enantiomers is known as chiral resolution.

Chromatographic Separation Methods for Enantiomers

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common method. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. For amines like this compound, polysaccharide-based CSPs are often effective. For instance, a Chiralpak IA column can be used to achieve baseline separation of the enantiomers.

Table 3: Example of Chiral Chromatographic Method

| Parameter | Description |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Chiralpak IA column |

| Mobile Phase | A mixture of solvents such as hexane (B92381) and isopropanol (B130326) (e.g., 85:15 v/v) |

| Principle | Differential interaction of enantiomers with the chiral stationary phase leads to separation. |

Diastereomeric Salt Formation for Optical Resolution

A classical and widely used method for resolving racemic amines on a larger scale is through the formation of diastereomeric salts. pageplace.de This process involves reacting the racemic amine with a single, pure enantiomer of a chiral acid, known as a resolving agent. This reaction produces a pair of diastereomeric salts.

(R,S)-amine + (R)-acid → (R)-amine·(R)-acid + (S)-amine·(R)-acid

Because these salts are diastereomers, they have different physical properties, most notably different solubilities in a given solvent. pageplace.demdpi.com This solubility difference allows for their separation by fractional crystallization. Once one diastereomeric salt has been isolated in pure form, the chiral resolving agent is neutralized and removed, yielding the desired pure enantiomer of the amine.

Table 4: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (R,R)-Tartaric Acid | Chiral Dicarboxylic Acid |

| (S,S)-Tartaric Acid | Chiral Dicarboxylic Acid |

| O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Tartaric Acid Derivative |

| (R)-Mandelic Acid | Chiral Carboxylic Acid |

Impact of Stereochemistry on Reactivity and Biological Activity

The stereochemistry of this compound has a profound impact on both its chemical reactivity and its potential biological activity. The fixed spatial relationship between the amino and the Boc-aminomethyl groups governs how the molecule can interact with other reagents and biological macromolecules.

In terms of reactivity, the accessibility of the functional groups is key. In the predominant conformer, the axial amino group is more sterically hindered than an equatorial one, which could affect its reaction rates. Conversely, the equatorial Boc-aminomethyl group is more accessible. This differential accessibility can be exploited in synthetic strategies.

The impact of stereochemistry is most pronounced in biological systems. nih.govmdpi.com Enzymes and receptors are chiral environments, and they often exhibit a high degree of stereoselectivity. The specific three-dimensional arrangement of functional groups in one enantiomer of this compound may allow for optimal binding to a biological target, leading to a desired therapeutic effect. researchgate.net The other enantiomer, having a mirror-image configuration, may not fit the binding site as effectively and could be inactive or even elicit an undesired effect. Similarly, the cis- and trans-diastereomers will present their functional groups in completely different spatial orientations, leading to distinct pharmacological profiles. Therefore, controlling the stereochemistry is a critical aspect of designing and synthesizing new therapeutic agents based on this cyclohexylamine (B46788) scaffold. mdpi.comresearchgate.net

Application As a Building Block in Complex Molecule Synthesis

Role in Medicinal Chemistry and Drug Discovery Programs

The rigid cyclohexane (B81311) core of cis-4-(Boc-aminomethyl)cyclohexylamine serves as a valuable scaffold for positioning functional groups in a well-defined three-dimensional orientation, a critical aspect in the design of molecules that interact with specific biological targets.

Scaffold for Biologically Active Molecules

In the realm of medicinal chemistry, the cyclohexane ring system is a frequently employed motif to mimic or constrain the conformation of peptidic or other flexible molecules. The defined stereochemistry of this compound allows for the creation of derivatives with specific spatial arrangements of substituents, which can lead to enhanced binding affinity and selectivity for biological targets such as enzymes and receptors. While specific examples of its use in kinase inhibitors are not extensively detailed in publicly available literature, its structural characteristics make it a suitable candidate for incorporation into novel inhibitor designs. The synthesis of various kinase inhibitors often involves the use of amine-containing scaffolds to which other functionalities are attached.

Integration into Protein Degrader Systems

Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful strategy in drug discovery. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The nature of the linker is crucial for the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

The cis-cyclohexyl moiety derived from this compound can be incorporated into PROTAC linkers to provide conformational rigidity. This rigidity can pre-organize the molecule into a bioactive conformation, potentially improving its efficacy and selectivity. The stereochemistry of the linker, whether cis or trans, can significantly impact the biological activity of the PROTAC.

| PROTAC Component | Function | Relevance of this compound |

| Target Ligand | Binds to the protein of interest. | Can be attached to the deprotected amine of the building block. |

| Linker | Connects the target and E3 ligase ligands. | The cis-cyclohexyl core provides conformational constraint. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | Can be coupled to the other end of the linker. |

Precursor for Diagnostic Imaging Agents

The development of molecular imaging agents, such as those used in Positron Emission Tomography (PET), often requires the synthesis of molecules that can be labeled with a positron-emitting radionuclide. The amino groups of this compound, after appropriate modification, can serve as attachment points for chelating agents that can sequester radiometals or for prosthetic groups that carry the radionuclide. The rigid cyclohexane scaffold can help in positioning the imaging probe for optimal interaction with its biological target, potentially leading to clearer and more specific imaging signals.

Utilization in Peptide Synthesis

The field of peptide science benefits from the incorporation of non-natural amino acids and building blocks to create peptidomimetics with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. This compound can be used to introduce conformational constraints into peptide chains.

By incorporating this building block, researchers can create turns and loops in peptide structures that mimic the secondary structures of natural peptides. The Boc-protected amine allows for standard solid-phase or solution-phase peptide synthesis protocols to be employed for its incorporation into a growing peptide chain.

Application in Materials Science

In materials science, bifunctional molecules like this compound can be utilized as monomers or cross-linking agents in the synthesis of functional polymers. The two amino groups, after deprotection, can react with other monomers to form polyamides or polyureas. The rigid cyclohexane unit within the polymer backbone can impart specific thermal and mechanical properties to the resulting material. Potential applications could include the development of specialty polymers and coatings with tailored characteristics.

Derivatization Strategies for Functionalization

The chemical versatility of this compound stems from the differential reactivity of its two amino groups. The Boc-protected aminomethyl group is stable under a variety of reaction conditions, allowing for selective functionalization of the free primary amine on the cyclohexane ring.

Acylation: The free amine can readily undergo acylation reactions with a wide range of reagents, including acid chlorides, anhydrides, and activated carboxylic acids. This allows for the introduction of various functional groups, such as amides, which can serve as key structural elements in biologically active molecules.

Alkylation: The primary amine can also be functionalized through alkylation reactions. Reductive amination with aldehydes or ketones is a common method to introduce alkyl substituents. N-alkylation can be used to modulate the basicity and lipophilicity of the molecule, which are important parameters for drug-like properties. nih.gov

The general strategies for derivatization are outlined in the table below:

| Reaction Type | Reagent Examples | Functional Group Introduced |

| Acylation | Acetyl chloride, Benzoyl chloride, Carboxylic acids with coupling agents | Amide |

| Alkylation | Alkyl halides, Aldehydes/Ketones (reductive amination) | Secondary or Tertiary Amine |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

Following the functionalization of the free amine, the Boc group on the aminomethyl moiety can be removed under acidic conditions to liberate the second primary amine. This newly deprotected amine can then be subjected to further chemical modifications, enabling the synthesis of complex, multifunctional molecules.

N-Alkylation and Acylation Reactions

The primary amino group of this compound readily undergoes N-alkylation and acylation reactions, providing a straightforward method for introducing a wide array of substituents.

N-Alkylation reactions with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a suitable base, such as potassium carbonate or triethylamine, lead to the formation of secondary amines. The reaction conditions are typically mild, ensuring the integrity of the Boc protecting group. This selective alkylation is a fundamental step in the synthesis of more elaborate molecular architectures.

Acylation of the primary amine with acylating agents like acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine or pyridine, yields the corresponding amides. This reaction is highly efficient and allows for the introduction of various functional groups, including aromatic and heterocyclic rings, which can be crucial for modulating the biological activity of the final compound. The formation of ureas and thioureas is also readily achieved by reacting the primary amine with isocyanates and isothiocyanates, respectively, further expanding the diversity of accessible derivatives.

| Reagent Type | Example Reagent | Product Type |

| Alkyl Halide | Benzyl Bromide | Secondary Amine |

| Acyl Chloride | Benzoyl Chloride | Amide |

| Anhydride | Acetic Anhydride | Amide |

| Isocyanate | Phenyl Isocyanate | Urea |

| Isothiocyanate | Phenyl Isothiocyanate | Thiourea |

Formation of Conjugates and Probes

The bifunctional nature of this compound makes it an excellent linker molecule for the synthesis of bioconjugates and chemical probes. The primary amine can be reacted with a molecule of interest, such as a fluorophore, a biotin moiety, or a drug molecule, while the Boc-protected amine provides a handle for subsequent attachment to another molecular entity after deprotection.

This strategy is particularly valuable in the development of fluorescent probes, where the cyclohexane scaffold can provide a rigid spacer between the fluorophore and a recognition element, minimizing quenching effects and optimizing probe performance. The synthesis typically involves the acylation of the primary amine with an activated ester of the fluorescent dye, followed by deprotection of the Boc group and subsequent reaction with a targeting moiety.

Palladium-Catalyzed Aminations and Aminodifunctionalization

The primary amine of this compound is a competent nucleophile in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.gov This reaction allows for the formation of a carbon-nitrogen bond between the cyclohexylamine (B46788) derivative and an aryl or heteroaryl halide. nih.gov The use of specialized phosphine ligands and a suitable base is crucial for the efficiency of this transformation. nih.gov This methodology provides access to a wide range of N-aryl cyclohexylamine derivatives, which are common motifs in pharmacologically active compounds. nih.gov

While specific examples of palladium-catalyzed aminodifunctionalization of alkenes using this compound are not extensively reported, the reactivity of its primary amine suggests its potential as a nucleophile in such transformations. These reactions would allow for the simultaneous introduction of the cyclohexylamine moiety and another functional group across a double bond, offering a rapid increase in molecular complexity.

Synthesis of Cyclohexylamine Analogs with Modified Pharmacophores

A key application of this compound is in the synthesis of libraries of analog compounds for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the primary amino group, medicinal chemists can explore how different chemical features influence the biological activity of a molecule.

The general synthetic strategy involves utilizing the primary amine as a point of diversification. For instance, a library of amides can be generated by reacting this compound with a diverse set of carboxylic acids using standard peptide coupling reagents. Similarly, a variety of secondary amines can be prepared through reductive amination with a range of aldehydes and ketones.

After the initial modification of the primary amine, the Boc-protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the second primary amine. This newly revealed amino group can then be further functionalized, allowing for the creation of even more complex and diverse molecular structures. This stepwise approach enables the systematic exploration of the chemical space around the cyclohexylamine scaffold, which is a critical process in the optimization of lead compounds in drug discovery. The rigid cis-conformation of the cyclohexane ring can also impart favorable conformational constraints on the appended pharmacophores, potentially leading to enhanced binding affinity and selectivity for their biological targets.

Research on Biological and Pharmacological Applications of Derivatives

Derivatives as Central Nervous System (CNS) Modulators

The rigid, yet three-dimensional, nature of the cyclohexane (B81311) ring makes it an attractive scaffold for the design of ligands that can selectively interact with receptors and transporters in the central nervous system. Derivatives of cis-4-(Boc-aminomethyl)cyclohexylamine have been explored for their potential to modulate key CNS pathways implicated in a range of neurological and psychiatric disorders.

Exploration of NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in the pathophysiology of various neurological conditions. google.com Consequently, NMDA receptor antagonists have been investigated for their therapeutic potential. google.com

Cyclohexylamine (B46788) derivatives have been identified as a class of compounds with the potential to act as NMDA receptor antagonists. google.com Research in this area has focused on designing molecules that can block the NMDA receptor channel, thereby preventing the excessive influx of calcium ions that triggers excitotoxic cascades. google.com While direct studies on derivatives of this compound are not extensively reported in publicly available literature, the general class of cyclohexylamine derivatives has been the subject of patents for their use as subtype-selective NMDA receptor antagonists. google.com These compounds are proposed to be useful for treating cerebrovascular disorders such as cerebral ischemia, cardiac arrest, and stroke, as well as neurodegenerative conditions like Parkinson's disease. google.com The synthesis of various aminocycloalkane derivatives has demonstrated that modifications to the parent structure can yield potent and selective NMDA receptor antagonists. nih.govnih.gov

| Derivative Class | Target | Potential Therapeutic Application | Key Findings |

| Cyclohexylamine Derivatives | NMDA Receptor Channel Complex | Cerebral Ischemia, Stroke, Parkinson's Disease | Patented as antagonists of NMDA receptor channel complexes. google.com |

| 1-Aminocyclobutanecarboxylic Acid Derivatives | NMDA Receptor | Seizures | Demonstrated potent and selective antagonist activity at NMDA receptor sites. nih.gov |

| Benzopolycyclic Cage Amines | NMDA Receptor | Neurodegenerative Diseases | Showed low micromolar NMDA receptor antagonist activity. nih.gov |

Monoamine Reuptake Inhibition and Related Disorders

Monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine (B1679862), play a critical role in the regulation of mood, cognition, and various physiological processes. The reuptake of these neurotransmitters from the synaptic cleft is mediated by specific transporter proteins. Inhibition of these transporters is a key mechanism of action for many antidepressant and anxiolytic drugs.

Novel cyclohexylamine derivatives have been developed and patented as monoamine reuptake inhibitors. google.com These compounds have the potential for use in the treatment of CNS disorders such as depression, anxiety, schizophrenia, and sleep disorders. google.com The core cyclohexylamine scaffold allows for the introduction of various substituents that can modulate the potency and selectivity of these derivatives for the serotonin, dopamine, and norepinephrine transporters. google.com While the patent literature covers a broad range of cycloalkylamines, the underlying principle of utilizing this scaffold to generate monoamine reuptake inhibitors is well-established. google.com

| Derivative Class | Mechanism of Action | Potential Therapeutic Application |

| Cyclohexylamine Derivatives | Inhibition of serotonin, dopamine, and norepinephrine reuptake | Depression, Anxiety, Schizophrenia, Sleep Disorders google.com |

Therapeutic Potential for Neurodegenerative and Psychiatric Conditions

The development of multi-target-directed ligands (MTDLs) has emerged as a promising strategy for the treatment of complex multifactorial diseases like Alzheimer's disease. nih.govmdpi.com This approach involves designing single molecules that can interact with multiple pathological targets. The amine functionality present in derivatives of this compound makes this scaffold suitable for incorporation into MTDLs for neurodegenerative disorders.

For instance, cholinesterase inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease. researchgate.net Research has focused on developing new cholinesterase inhibitors with additional beneficial properties, such as the ability to inhibit monoamine oxidase (MAO) or chelate metal ions. nih.govnih.gov Derivatives of 4-aminoquinoline (B48711) containing an amine terminal have been synthesized and shown to possess both cholinesterase inhibition and antioxidant properties, making them potential MTDLs for Alzheimer's disease. nih.gov While not directly derived from this compound, these studies highlight the therapeutic potential of incorporating an amino-cycloalkyl moiety into multifunctional ligands for neurodegenerative diseases. nih.gov

| Therapeutic Strategy | Key Targets | Relevance to Neurodegenerative Disease |

| Multi-Target-Directed Ligands (MTDLs) | Cholinesterases, Monoamine Oxidase, Metal Ions | Aims to address the multifactorial nature of diseases like Alzheimer's. nih.govmdpi.com |

| Cholinesterase Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | A primary approach for symptomatic treatment of Alzheimer's disease. researchgate.net |

| Monoamine Oxidase (MAO) Inhibition | MAO-A, MAO-B | MAO activity is implicated in the pathophysiology of Alzheimer's and Parkinson's disease. mdpi.com |

Antimicrobial Research Involving Cyclohexylamine Conjugates

The rise of antimicrobial resistance has created an urgent need for the development of new antibacterial and antifungal agents. researchgate.net Cyclohexane and its derivatives have been investigated for their potential antimicrobial properties. researchgate.netcabidigitallibrary.orgresearchgate.net The conjugation of a cyclohexylamine moiety to other molecules can enhance their antimicrobial activity or provide novel mechanisms of action.

Research has shown that adamantyl-based cyclohexane diamine derivatives exhibit strong to moderate antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and moderate to weak activity against Mycobacterium tuberculosis. cabidigitallibrary.org Similarly, N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have demonstrated considerable antimicrobial properties against various bacteria. researchgate.net The concept of antimicrobial conjugates involves linking an active agent to a moiety that can facilitate its entry into bacterial cells or target specific bacterial pathways. rsc.orgnih.gov The cyclohexylamine scaffold can serve as a key component in the design of such conjugates.

| Derivative/Conjugate Class | Target Organisms | Observed Activity |

| Adamantyl based cyclohexane diamine derivatives | Methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium tuberculosis | Strong to moderate activity against MRSA; moderate to weak activity against M. tuberculosis. cabidigitallibrary.org |

| N,N-Dibenzyl-cyclohexane-1,2-diamine derivatives | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Staphylococcus epidermidis | Considerable antimicrobial properties. researchgate.net |

Development of Enzyme Inhibitors and Modulators

Beyond the central nervous system, derivatives of this compound have potential applications in the development of inhibitors for other classes of enzymes. The structural features of the cyclohexylamine scaffold can be tailored to fit the active sites of various enzymes, leading to the development of potent and selective inhibitors.

Carboxylesterases (CEs) are a class of enzymes involved in the metabolism of numerous drugs and other xenobiotics. nih.gov Inhibition of CEs can modulate the efficacy of these agents. While specific derivatives of this compound as CE inhibitors are not prominently featured in the literature, the general principle of designing small molecule inhibitors for these enzymes is well-established. nih.gov The development of selective inhibitors for enzymes like CEs is crucial for understanding their biological roles and for potential therapeutic applications. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For cis-4-(Boc-aminomethyl)cyclohexylamine, both ¹H and ¹³C NMR would be employed to confirm its molecular structure and, importantly, to verify the cis stereochemistry of the substituents on the cyclohexane (B81311) ring.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the tert-butoxycarbonyl (Boc) group, the aminomethyl group, the cyclohexyl ring, and the amine protons. The protons of the Boc group would likely appear as a sharp singlet at approximately 1.4 ppm. The protons of the cyclohexyl ring would present as a complex series of multiplets. The key to confirming the cis configuration would lie in the analysis of the coupling constants (J-values) of the methine protons on the cyclohexane ring to which the substituents are attached. The cis relationship typically results in characteristic axial-equatorial and equatorial-equatorial coupling constants, which differ from those of the trans isomer.

A hypothetical ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the Boc group would appear significantly downfield, while the quaternary carbon and the methyl carbons of the Boc group would have characteristic chemical shifts. The carbons of the cyclohexane ring and the aminomethyl group would also have specific resonances.

Interactive Data Table: Hypothetical ¹H NMR Data

| Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Hypothetical Coupling Constant (Hz) |

| C(CH₃)₃ | 1.45 | s | N/A |

| Cyclohexyl H | 1.00-1.80 | m | - |

| CH₂NHBoc | 2.90 | t | 6.5 |

| CHNH₂ | 2.60 | m | - |

| NHBoc | 4.80 | br s | - |

| NH₂ | 1.50 | br s | - |

Interactive Data Table: Hypothetical ¹³C NMR Data

| Assignment | Hypothetical Chemical Shift (ppm) |

| C(CH₃)₃ | 28.5 |

| C(CH₃)₃ | 79.0 |

| C=O | 156.0 |

| Cyclohexyl C | 25.0-40.0 |

| CH₂NHBoc | 45.0 |

| CHNH₂ | 50.0 |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. For this compound, a high-resolution mass spectrum would be used to confirm its elemental composition. The expected monoisotopic mass is 228.1838 g/mol .

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be expected. Analysis of the fragmentation pattern could help to confirm the structure. For example, a characteristic loss of the Boc group or isobutylene (B52900) is often observed for Boc-protected amines.

X-ray Crystallography for Solid-State Structure and Conformational Studies

X-ray crystallography provides definitive proof of the three-dimensional structure of a crystalline compound, including its stereochemistry and conformation in the solid state. To date, no crystal structure of this compound has been deposited in the Cambridge Structural Database.

If a suitable single crystal could be grown, X-ray diffraction analysis would unambiguously confirm the cis relationship between the aminomethyl and amine groups on the cyclohexane ring. It would also provide precise bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the cyclohexane ring (likely a chair conformation) and the orientation of the substituents.

Chiral Chromatography (HPLC/GC) for Enantiomeric Excess Determination

While this compound itself is not chiral, it is a key building block in the synthesis of chiral molecules. If this compound were to be used in a stereoselective synthesis, or if it were resolved into its enantiomers (in the case of a derivative), chiral chromatography would be essential for determining the enantiomeric excess (ee).

High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) would be the method of choice. The selection of the appropriate CSP and mobile phase would be critical to achieve baseline separation of the enantiomers. The relative peak areas of the two enantiomers in the chromatogram would then be used to calculate the enantiomeric excess. Without specific research on this compound, it is not possible to provide a validated method.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Catalytic Methods for Synthesis

The stereoselective synthesis of cis-1,4-disubstituted cyclohexanes remains a significant challenge in organic chemistry. While classical methods often yield mixtures of cis and trans isomers requiring tedious separation, modern catalysis offers promising solutions. Future research will likely focus on the development of novel catalytic systems that can provide high yields and excellent stereoselectivity for the synthesis of cis-4-(Boc-aminomethyl)cyclohexylamine and its analogs.

One promising area is the use of organocatalysis . Chiral Brønsted acids have been shown to effectively catalyze cascade reactions that can produce substituted cyclohexylamines with high enantioselectivity and cis-diastereoselectivity. organic-chemistry.orgacs.org These methods often involve a one-pot sequence of reactions, such as aldol addition-dehydration-conjugate reduction-reductive amination, which can efficiently construct the desired cyclohexane (B81311) core with the correct stereochemistry. organic-chemistry.orgacs.org Future work could involve the design of new chiral phosphoric acid catalysts tailored for substrates that would lead to this compound.

Another key strategy is the catalytic hydrogenation of aromatic precursors . The reduction of aromatic rings to cyclohexanes is a fundamental transformation. libretexts.orgpressbooks.pub While many catalysts favor the formation of the thermodynamically more stable trans product, the development of catalysts that selectively produce the cis isomer is an active area of research. Rhodium-based catalysts, for instance, have shown promise in the cis-selective hydrogenation of some aromatic systems. google.comnih.gov Future investigations could explore novel catalyst-support interactions or the use of directing groups on the aromatic precursor to favor the formation of the cis isomer during hydrogenation.

The following table summarizes potential catalytic strategies for the stereoselective synthesis of this compound:

| Catalytic Strategy | Description | Potential Advantages |

| Organocatalysis | Use of chiral Brønsted acids (e.g., phosphoric acids) to catalyze cascade reactions. organic-chemistry.orgacs.org | High enantioselectivity and cis-diastereoselectivity, mild reaction conditions, one-pot synthesis. |

| Homogeneous Catalysis | Development of transition metal catalysts (e.g., rhodium) for cis-selective hydrogenation of aromatic precursors. google.comnih.gov | High efficiency and selectivity, potential for asymmetric induction with chiral ligands. |

| Heterogeneous Catalysis | Design of solid-supported catalysts for improved recyclability and ease of separation in hydrogenation reactions. | Catalyst recyclability, simplified product purification, potential for continuous flow processes. |

High-Throughput Synthesis and Screening of Derivatives

The principles of combinatorial chemistry and high-throughput synthesis are increasingly being applied to accelerate the drug discovery process. vapourtec.com These approaches involve the rapid, often automated, synthesis of large libraries of related compounds, which can then be screened for biological activity. vapourtec.com For this compound, this would involve the parallel synthesis of a diverse set of derivatives by reacting the primary amine with a variety of building blocks.

Future research in this area will likely involve the development of automated synthesis platforms to generate libraries of amides, sulfonamides, ureas, and other derivatives of this compound. enamine.net These libraries can then be subjected to high-throughput screening against a range of biological targets to identify new lead compounds for drug development. The use of miniaturized reaction formats and robotic liquid handlers can significantly increase the efficiency of this process. nih.govjk-sci.com

The generation of a virtual library of derivatives for in silico screening prior to synthesis is another important aspect. This can help in prioritizing the synthesis of compounds with the highest predicted activity and best drug-like properties.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools for understanding the structure, properties, and reactivity of molecules. For this compound, these methods can provide valuable insights into its conformational preferences and its interactions with biological macromolecules.

Conformational analysis of the cyclohexane ring is crucial for understanding its biological activity. The cis-1,4-disubstitution pattern can lead to different chair and boat conformations, and the preferred conformation will influence how the molecule binds to its target. Future research will likely employ techniques such as Density Functional Theory (DFT) and molecular dynamics simulations to predict the most stable conformations of this compound and its derivatives. snnu.edu.cn These studies can also elucidate the role of the Boc-protecting group in influencing the conformational landscape.

Furthermore, molecular docking studies can be used to predict the binding modes of these compounds to specific protein targets. This can aid in the rational design of new derivatives with improved affinity and selectivity. In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will also be crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles.

Expansion of Applications into New Therapeutic Areas

Derivatives of diaminocyclohexane have shown significant promise in various therapeutic areas, most notably as ligands in platinum-based anticancer agents. nih.govnih.gov The cis-1,4-diaminocyclohexane scaffold has been incorporated into novel platinum(II) and platinum(IV) complexes that exhibit significant cytotoxic activity against various cancer cell lines, including those resistant to existing platinum drugs. nih.govnih.gov

Future research will likely focus on expanding the therapeutic applications of derivatives of this compound. The primary amine and the aminomethyl group provide two points for diversification, allowing for the synthesis of a wide range of compounds with different pharmacological properties. Potential new therapeutic areas to be explored include:

Antiviral agents: The cyclohexane scaffold is present in some antiviral drugs, and new derivatives could be designed to target viral proteins.

Central Nervous System (CNS) disorders: Arylcyclohexylamine derivatives are known to have activity in the CNS, and new analogs could be developed for conditions such as pain, depression, and neurodegenerative diseases. mdpi.com

Antimicrobial agents: The diaminocyclohexane moiety can be a key structural feature in compounds with antibacterial and antifungal activity. cabidigitallibrary.org

The development of new derivatives and their biological evaluation will be a key focus of future research in this area. researchgate.netorientjchem.org

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic methods that minimize waste. Future research into the synthesis of this compound will undoubtedly focus on developing more sustainable methodologies.

One area of focus will be the use of greener solvents . Water is an ideal green solvent, and methods for conducting Boc-protection and deprotection reactions in aqueous media have been developed. nih.govresearchgate.net The use of polyethylene glycol (PEG) as a recyclable and non-toxic reaction medium is another promising approach. japsonline.com

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov The use of enzymes, such as transaminases, for the stereoselective synthesis of amines is a rapidly growing field. researchgate.netnih.govresearchgate.net Future research could explore the use of engineered enzymes for the direct synthesis of cis-4-aminomethylcyclohexylamine from a suitable precursor, which could then be protected with the Boc group. This approach would offer high stereoselectivity and operate under mild, aqueous conditions. nih.govresearchgate.net

The development of flow chemistry processes for the synthesis of this compound could also contribute to a greener manufacturing process by improving efficiency, reducing waste, and allowing for better control over reaction parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.